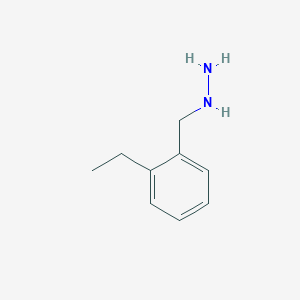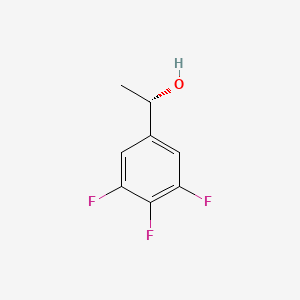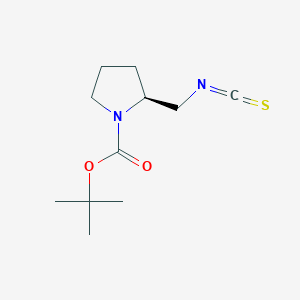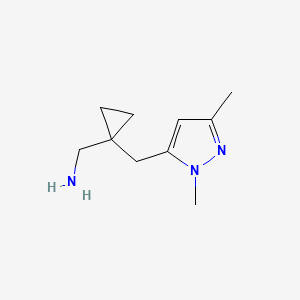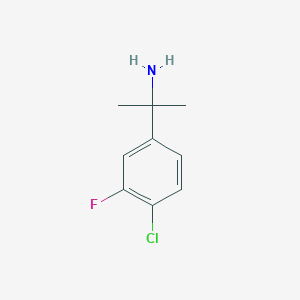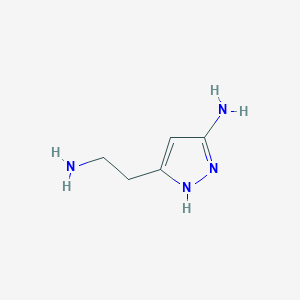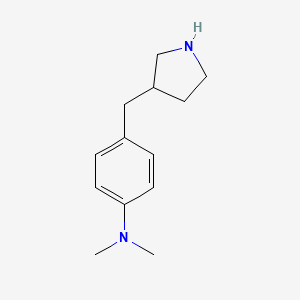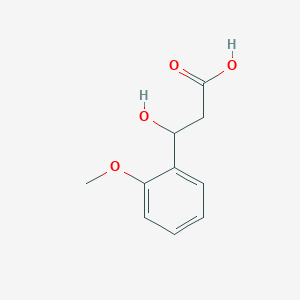
3-Hydroxy-3-(2-methoxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-(2-methoxyphenyl)propanoic acid is a hydroxycinnamic acid derivative. This compound is known for its presence in various plants and its role as a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid . It is a phenolic acid that has garnered interest due to its potential health benefits and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(2-methoxyphenyl)propanoic acid typically involves the microbial transformation of dietary polyphenols or can be naturally obtained from fermented foods . One common synthetic route starts with benzyl alcohol, which undergoes a substitution reaction with bromoacetone to introduce a propanone group. The resulting product is then reacted with p-toluenesulfonic acid to form the corresponding ester. This ester undergoes a ketalization reaction with ethylene glycol to produce the ethylene glycol ester of p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound often involve the use of microbial fermentation processes. These processes utilize specific strains of bacteria or fungi that can convert precursor compounds, such as 4-hydroxy-3-methoxycinnamic acid, into this compound .
化学反応の分析
Types of Reactions
3-Hydroxy-3-(2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as esters, ethers, and halogenated compounds .
科学的研究の応用
3-Hydroxy-3-(2-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: This compound has been studied for its role in microbial metabolism and its effects on gut health.
作用機序
The mechanism of action of 3-Hydroxy-3-(2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. One key target is the GPR41 receptor, which plays a crucial role in lipid metabolism. Activation of this receptor by the compound leads to improved hepatic lipid metabolism and anti-obesity effects . Additionally, it influences glucose and lipid metabolism in the liver and muscle tissues, contributing to its overall health benefits .
類似化合物との比較
Similar Compounds
4-Hydroxy-3-methoxycinnamic acid: A precursor to 3-Hydroxy-3-(2-methoxyphenyl)propanoic acid, known for its antioxidant properties.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid:
2-Methoxyhydrocinnamic acid: Another related compound with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific interaction with the GPR41 receptor, which is not commonly observed with other similar compounds. This unique mechanism of action makes it a promising candidate for developing functional foods and pharmaceuticals targeting metabolic disorders .
特性
分子式 |
C10H12O4 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
3-hydroxy-3-(2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O4/c1-14-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-5,8,11H,6H2,1H3,(H,12,13) |
InChIキー |
QKBWQJZQECVDKR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethynyl-7-oxa-2-azaspiro[3.5]nonane,trifluoroaceticacid](/img/structure/B15321311.png)


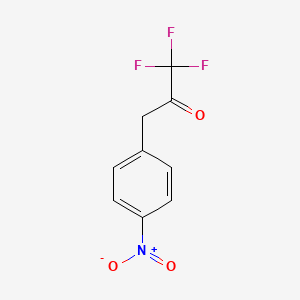
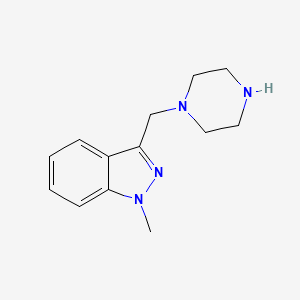
![2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15321340.png)
